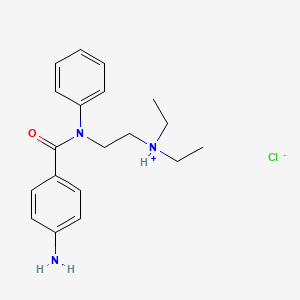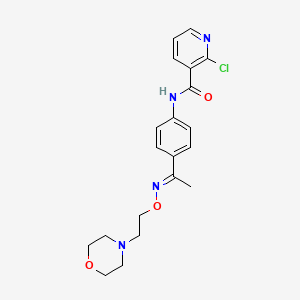
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride is a synthetic organic compound that belongs to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride typically involves the reaction of 4-hydroxycoumarin with 2-(dibutylamino)ethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The dibutylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-ketocoumarin.
Reduction: Formation of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-dihydrocoumarin.
Substitution: Formation of various substituted coumarin derivatives.
科学研究应用
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant activities.
Industry: Utilized in the development of fluorescent dyes and sensors.
作用机制
The mechanism of action of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.
Warfarin: A well-known anticoagulant that also belongs to the coumarin family.
Coumarin: The parent compound with a wide range of biological activities.
Uniqueness
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride is unique due to its specific structural features, such as the dibutylaminoethyl carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
属性
CAS 编号 |
1922-70-9 |
|---|---|
分子式 |
C20H29ClN2O4 |
分子量 |
396.9 g/mol |
IUPAC 名称 |
dibutyl-[2-[(4-hydroxy-2-oxochromene-3-carbonyl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-3-5-12-22(13-6-4-2)14-11-21-19(24)17-18(23)15-9-7-8-10-16(15)26-20(17)25;/h7-10,23H,3-6,11-14H2,1-2H3,(H,21,24);1H |
InChI 键 |
MYTVFTKZBZMRQQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[NH+](CCCC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


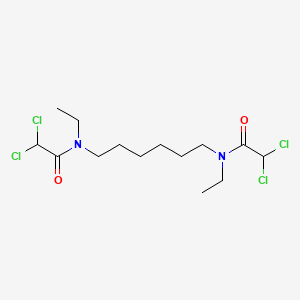
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)

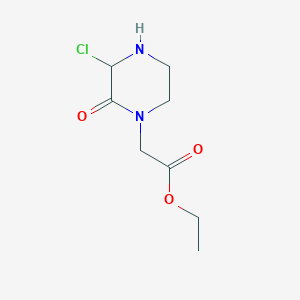

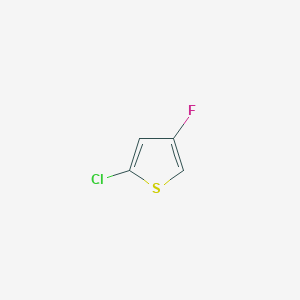


![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
